molecular formula C22H32BrNO3 B3075007 2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid CAS No. 1025274-31-0

2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid

Cat. No.: B3075007
CAS No.: 1025274-31-0
M. Wt: 438.4
InChI Key: MQNHEGLHWZYQRP-KHPPLWFESA-N
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Description

2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid is a synthetic organic compound characterized by the presence of a bromophenyl group, a carbamoyl group, and a tetradecenoic acid chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of aniline to form 4-bromoaniline.

    Carbamoylation: The 4-bromoaniline is then reacted with chloroformate to form the corresponding carbamate.

    Alkylation: The carbamate is subsequently alkylated with tetradec-4-enoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-((N-(4-Chlorophenyl)carbamoyl)methyl)tetradec-4-enoic acid
  • 2-((N-(4-Fluorophenyl)carbamoyl)methyl)tetradec-4-enoic acid
  • 2-((N-(4-Methylphenyl)carbamoyl)methyl)tetradec-4-enoic acid

Uniqueness

2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

(Z)-2-[2-(4-bromoanilino)-2-oxoethyl]tetradec-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-18(22(26)27)17-21(25)24-20-15-13-19(23)14-16-20/h10-11,13-16,18H,2-9,12,17H2,1H3,(H,24,25)(H,26,27)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNHEGLHWZYQRP-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid
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2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid
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2-((N-(4-Bromophenyl)carbamoyl)methyl)tetradec-4-enoic acid

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